molecular formula C13H13N3O4S B2731277 N-morpholino-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477847-40-8

N-morpholino-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2731277
CAS No.: 477847-40-8
M. Wt: 307.32
InChI Key: IKNIIUAOVIRWNO-UHFFFAOYSA-N
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Description

“N-morpholino-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C13H13N3O4S . It has a molecular weight of 308.34 and is stored at temperatures between 28°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N3O4S/c17-13(14-15-3-5-20-6-4-15)12-8-9-7-10(16(18)19)1-2-11(9)21-12/h1-2,7-8,21H,3-6H2,(H,14,17) .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 308.34 . It is stored at temperatures between 28°C .

Scientific Research Applications

Synthesis and Polymer Development N-morpholino-5-nitro-1-benzothiophene-2-carboxamide derivatives have been utilized in the development of biodegradable polyesteramides with pendant functional groups. These compounds are synthesized through cyclization and copolymerization processes, showing potential in creating materials with specific chemical functionalities. This approach offers avenues for creating polymers with tailored properties for various applications, including medical and environmental sustainability purposes (Veld, Dijkstra, & Feijen, 1992).

Antifungal Activity and Metal Complex Formation Research has demonstrated the antifungal properties of N-morpholino derivatives and their cobalt (III) complexes against major pathogens causing plant diseases. The synthesis and characterization of these compounds highlight their potential in agricultural applications to protect crops from fungal infections, offering a pathway towards developing new antifungal agents (Weiqun, Wen, Liqun, & Xianchen, 2005).

Structural Analysis and Hydrogen Bonding The study of N-morpholino derivatives has also extended to structural analysis, revealing intricate hydrogen bonding patterns and molecular conformations. These insights are valuable for understanding the molecular interactions that govern the properties of these compounds, contributing to the design of materials and molecules with desired characteristics (Pang, Yang, Yin, & Mao, 2006).

Blocking Carcinogenic Compounds The interaction of N-morpholino derivatives with nitrites has been explored as a means to block the formation of carcinogenic N-nitroso compounds. This research suggests potential applications in reducing the risk of cancer associated with certain chemical exposures, emphasizing the role of ascorbic acid in preventing the nitrosation process (Mirvish, Wallcave, Eagen, & Shubik, 1972).

Environmental Monitoring Investigations into sulfur- and nitro- polycyclic aromatic hydrocarbons (S-PAHs and N-PAHs) have identified morpholine derivatives as potential markers for urban stormwater runoff. This application is crucial for environmental monitoring and management, aiding in the identification and control of pollution sources (Zeng, Tran, & Young, 2004).

Properties

IUPAC Name

N-morpholin-4-yl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c17-13(14-15-3-5-20-6-4-15)12-8-9-7-10(16(18)19)1-2-11(9)21-12/h1-2,7-8H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNIIUAOVIRWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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